Cas no 2137985-95-4 (Carbamic acid, N-[1-methyl-4-(2-oxiranyl)-2-oxobutyl]-, 1,1-dimethylethyl ester)
Carbamic acid, N-[1-methyl-4-(2-oxiranyl)-2-oxobutyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, N-[1-methyl-4-(2-oxiranyl)-2-oxobutyl]-, 1,1-dimethylethyl ester
-
- Inchi: 1S/C12H21NO4/c1-8(10(14)6-5-9-7-16-9)13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)
- InChI Key: ZWLZPPOZXAXTNE-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC(C)C(=O)CCC1CO1
Carbamic acid, N-[1-methyl-4-(2-oxiranyl)-2-oxobutyl]-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-796481-0.05g |
tert-butyl N-[5-(oxiran-2-yl)-3-oxopentan-2-yl]carbamate |
2137985-95-4 | 95.0% | 0.05g |
$1129.0 | 2025-02-21 | |
| Enamine | EN300-796481-0.1g |
tert-butyl N-[5-(oxiran-2-yl)-3-oxopentan-2-yl]carbamate |
2137985-95-4 | 95.0% | 0.1g |
$1183.0 | 2025-02-21 | |
| Enamine | EN300-796481-0.25g |
tert-butyl N-[5-(oxiran-2-yl)-3-oxopentan-2-yl]carbamate |
2137985-95-4 | 95.0% | 0.25g |
$1235.0 | 2025-02-21 | |
| Enamine | EN300-796481-0.5g |
tert-butyl N-[5-(oxiran-2-yl)-3-oxopentan-2-yl]carbamate |
2137985-95-4 | 95.0% | 0.5g |
$1289.0 | 2025-02-21 | |
| Enamine | EN300-796481-1.0g |
tert-butyl N-[5-(oxiran-2-yl)-3-oxopentan-2-yl]carbamate |
2137985-95-4 | 95.0% | 1.0g |
$1343.0 | 2025-02-21 | |
| Enamine | EN300-796481-2.5g |
tert-butyl N-[5-(oxiran-2-yl)-3-oxopentan-2-yl]carbamate |
2137985-95-4 | 95.0% | 2.5g |
$2631.0 | 2025-02-21 | |
| Enamine | EN300-796481-5.0g |
tert-butyl N-[5-(oxiran-2-yl)-3-oxopentan-2-yl]carbamate |
2137985-95-4 | 95.0% | 5.0g |
$3894.0 | 2025-02-21 | |
| Enamine | EN300-796481-10.0g |
tert-butyl N-[5-(oxiran-2-yl)-3-oxopentan-2-yl]carbamate |
2137985-95-4 | 95.0% | 10.0g |
$5774.0 | 2025-02-21 |
Carbamic acid, N-[1-methyl-4-(2-oxiranyl)-2-oxobutyl]-, 1,1-dimethylethyl ester Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Carbamic acid, N-[1-methyl-4-(2-oxiranyl)-2-oxobutyl]-, 1,1-dimethylethyl ester
Carbamic Acid, N-[1-Methyl-4-(2-Oxiranyl)-2-Oxobutyl]-, 1,1-Dimethylethyl Ester: A Comprehensive Overview
The compound Carbamic Acid, N-[1-Methyl-4-(2-Oxiranyl)-2-Oxobutyl]-, 1,1-Dimethylethyl Ester with CAS No. 2137985-95-4 is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of carbamates, which are widely used in various industries due to their unique chemical properties. The molecule consists of a carbamic acid group attached to a substituted butyl chain containing an oxirane (epoxide) ring and a tert-butyl ester group. This combination makes it a versatile compound with potential applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Recent studies have highlighted the importance of epoxide-containing compounds in drug design due to their ability to form covalent bonds with nucleophilic residues in biological systems. The presence of the oxirane ring in this compound suggests its potential as a bioisostere or as a prodrug component. Researchers have explored the reactivity of such epoxide-containing carbamates in enzyme inhibition assays, particularly targeting serine proteases. These studies have shown promising results in terms of selectivity and potency, making this compound a valuable lead for drug development.
The synthesis of Carbamic Acid, N-[1-Methyl-4-(2-Oxiranyl)-2-Oxobutyl]-, 1,1-Dimethylethyl Ester involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the formation of the epoxide ring via oxidation of an alcohol precursor and subsequent coupling with the carbamic acid moiety. The use of tert-butyl ester as a protecting group ensures stability during intermediate steps while facilitating deprotection under mild conditions. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, which are essential for pharmacological studies.
In terms of applications, this compound has shown potential in the field of agrochemistry as a component of herbicides or insecticides. Its ability to form stable adducts with nucleophilic agents makes it suitable for designing environmentally friendly pest control agents. Additionally, its use as an intermediate in the synthesis of more complex molecules has been reported in several patent filings. For instance, researchers have demonstrated its utility in constructing macrocyclic structures with bioactive properties.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the tert-butyl ester group undergoes hydrolysis to release the corresponding carboxylic acid derivative. The epoxide ring also exhibits moderate stability under physiological conditions but can undergo nucleophilic attack by cellular nucleophiles such as glutathione or amino acids. These findings underscore the importance of evaluating both the efficacy and biodegradability of such compounds before their widespread use.
Recent collaborative efforts between academic institutions and industry partners have focused on optimizing the production process of Carbamic Acid, N-[1-Methyl-4-(2-Oxiranyl)-2-Oxobutyl]-, 1,1-Dimethylethyl Ester to enhance yield and reduce costs. Green chemistry principles have been incorporated into these efforts by employing catalytic systems that minimize waste generation and energy consumption. For example, microwave-assisted synthesis has been reported to significantly accelerate reaction rates while maintaining product quality.
In conclusion, Carbamic Acid, N-[1-Methyl-4-(2-Oxiranyl)-2-Oxobutyl]-, 1,1-Dimethylethyl Ester is a multifaceted compound with promising applications across various domains. Its unique structure enables it to serve as both a functional building block and an active ingredient in advanced chemical formulations. Ongoing research continues to unravel its potential while addressing challenges related to sustainability and environmental impact.
2137985-95-4 (Carbamic acid, N-[1-methyl-4-(2-oxiranyl)-2-oxobutyl]-, 1,1-dimethylethyl ester) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)